molecular formula C9H13ClN2O3 B556635 3-Amino-L-tyrosine dihydrochloride CAS No. 23279-22-3

3-Amino-L-tyrosine dihydrochloride

Cat. No.: B556635
CAS No.: 23279-22-3
M. Wt: 232.66 g/mol
InChI Key: LCUTUZRATMOQPT-FJXQXJEOSA-N
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Description

3-Amino-L-tyrosine dihydrochloride is a chemical compound with the molecular formula H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O. It is commonly used in solution-phase peptide synthesis due to its unique properties. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways .

Biochemical Analysis

Cellular Effects

It is known to induce a red shift when incorporated into fluorescent proteins and fluorescent protein-based biosensors

Molecular Mechanism

It is known to induce a red shift in fluorescent proteins when incorporated into them This suggests that it may interact with these proteins at a molecular level, potentially through binding interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-L-tyrosine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-tyrosine.

    Amination: The hydroxyl group on the benzene ring of L-tyrosine is replaced with an amino group through a series of reactions involving nitration, reduction, and diazotization.

    Purification: The resulting 3-Amino-L-tyrosine is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-L-tyrosine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-L-tyrosine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-L-tyrosine dihydrochloride involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including the tyrosine hydroxylase pathway .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-L-phenylalanine monohydrate
  • 3-Chloro-L-tyrosine
  • 4-Amino-L-phenylalanine hydrochloride
  • 3-Nitro-L-tyrosine
  • 3,4-Dihydroxy-L-phenylalanine
  • L-Tyrosine
  • 3-Iodo-L-tyrosine

Uniqueness

3-Amino-L-tyrosine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly useful in peptide synthesis and has specific applications in neurotransmitter synthesis .

Properties

CAS No.

23279-22-3

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,10-11H2,(H,13,14);1H/t7-;/m0./s1

InChI Key

LCUTUZRATMOQPT-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl

Synonyms

23279-22-3; 3-Amino-L-tyrosinedihydrochloride; (S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride; SCHEMBL304140; CTK7I3490; MolPort-006-701-261; SBB063957; AKOS015889893; RTR-010849; AK117404; DB-046118; TR-010849; ST24035960

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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